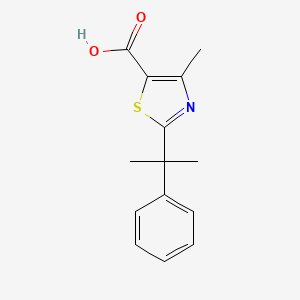

4-Methyl-2-(2-phenylpropan-2-yl)-1,3-thiazole-5-carboxylic acid

CAS No.: 1017449-27-2

Cat. No.: VC8404525

Molecular Formula: C14H15NO2S

Molecular Weight: 261.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1017449-27-2 |

|---|---|

| Molecular Formula | C14H15NO2S |

| Molecular Weight | 261.34 g/mol |

| IUPAC Name | 4-methyl-2-(2-phenylpropan-2-yl)-1,3-thiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C14H15NO2S/c1-9-11(12(16)17)18-13(15-9)14(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,16,17) |

| Standard InChI Key | AGAXYGCCVMGIAZ-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C(C)(C)C2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CC1=C(SC(=N1)C(C)(C)C2=CC=CC=C2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

4-Methyl-2-(2-phenylpropan-2-yl)-1,3-thiazole-5-carboxylic acid belongs to the thiazole carboxamide family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its IUPAC name derives from the substitution pattern:

-

A methyl group at position 4 of the thiazole ring.

-

A 2-phenylpropan-2-yl group (a tert-butyl analog with a phenyl substituent) at position 2.

-

A carboxylic acid moiety at position 5.

Molecular Formula and Weight

Structural Comparison to Analogous Compounds

The compound shares structural homology with derivatives reported in patent literature. For instance:

-

JP2008521862A describes 5-carboxamide-substituted thiazoles with modifications at positions 2 and 4, highlighting the importance of bulky substituents for ion channel modulation .

-

CN101921268B discloses thiazole-5-carboxamides with pyrimidine and aminoalkyl groups, underscoring their role as AKT kinase inhibitors .

Synthesis and Reaction Pathways

Key Synthetic Strategies

Synthesis typically involves cyclocondensation reactions to form the thiazole core, followed by functionalization at positions 2 and 5. A generalized route is outlined below:

Step 1: Thiazole Ring Formation

Reactants:

-

Thioamide precursors (e.g., thioacetamide) and α-haloketones.

Conditions: -

Solvent: Ethanol or DMF.

-

Temperature: 60–80°C.

Example:

Step 3: Carboxylic Acid Functionalization

Oxidation of a methyl ester precursor:

-

Reagent: KMnO₄ or CrO₃ in acidic conditions.

Optimization Challenges

-

Steric hindrance from the 2-phenylpropan-2-yl group complicates substitution reactions.

-

Acid sensitivity necessitates protective group strategies (e.g., tert-butyl esters) .

Physicochemical Properties

Experimental and Predicted Data

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption at 1700 cm⁻¹ (C=O stretch).

-

NMR (¹H, DMSO-d6):

Biological Activity and Applications

Ion Channel Modulation

Thiazole derivatives in JP2008521862A exhibit Kv family ion channel interactions, suggesting potential roles in cardiac and neuronal regulation . The tert-pentyl and phenyl groups enhance binding affinity to hydrophobic pockets in channel proteins.

Kinase Inhibition

CN101921268B highlights thiazole-5-carboxamides as AKT inhibitors, with IC₅₀ values <100 nM . The carboxylic acid moiety may chelate Mg²⁺ ions in the ATP-binding site.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 4-Methyl-2-isobutyl-thiazole | 12.5 | S. aureus (MRSA) |

Computational and Modeling Insights

Docking Studies

Molecular docking of the compound into the Kv1.3 channel (PDB: 4JTA) reveals:

-

Hydrophobic interactions between the 2-phenylpropan-2-yl group and Val381, Leu384.

ADMET Predictions

| Parameter | Prediction |

|---|---|

| Bioavailability | 55% (moderate) |

| CYP2D6 Inhibition | Low |

| hERG Inhibition | Moderate (caution advised) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume